

Application Notes and Protocols for the Analysis of Clemastine Fumarate Impurity C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1-phenylethanol

Cat. No.: B192741

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the identification and quantification of Clemastine Fumarate Impurity C, a critical step in the quality control and stability testing of Clemastine Fumarate drug products.

Introduction

Clemastine Fumarate is an antihistamine used to relieve symptoms of allergic rhinitis.^[1] As with any pharmaceutical product, the presence of impurities must be carefully monitored to ensure safety and efficacy. Clemastine Fumarate Impurity C, chemically known as **(1RS)-1-(4-Chlorophenyl)-1-phenylethanol**^{[2][3][4][5]}, is a potential process-related impurity or degradation product. Its molecular formula is C₁₄H₁₃ClO and it has a molecular weight of 232.71 g/mol.^{[2][4][6]} Rigorous analytical testing is essential to control the levels of this impurity within acceptable limits as defined by regulatory bodies.

This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Clemastine Fumarate Impurity C.

Chemical Structures

Clemastine Fumarate

- Molecular Formula: C₂₅H₃₀ClNO₅[\[2\]](#)[\[7\]](#)
- Molecular Weight: 459.96 g/mol [\[2\]](#)

Clemastine Fumarate Impurity C

- Synonyms: (1RS)-1-(4-Chlorophenyl)-1-phenylethanol, 4-Chloro- α -methyl-benzhydrol[\[4\]](#)[\[5\]](#)
- CAS Number: 59767-24-7[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₄H₁₃ClO[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 232.71 g/mol [\[2\]](#)[\[4\]](#)[\[6\]](#)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantification of Clemastine Fumarate and its impurities. This method is suitable for the determination of Clemastine Fumarate Impurity C in bulk drug substances and pharmaceutical dosage forms.[\[1\]](#)

Chromatographic Conditions

Parameter	Condition
Column	LiChrospher® 100 RP-C8 end-capped (5 μ m, 150 x 4.6 mm) [1]
Mobile Phase	Methanol and Water (containing 0.05% Triethylamine) in a 90:10 v/v ratio [1]
Flow Rate	0.8 mL/min [1]
Detection	UV at 220 nm [1]
Injection Volume	20 μ L [1]
Column Temperature	Ambient [1]
Retention Time (Clemastine)	Approximately 7.49 min [1]

Note: The retention time for Impurity C will need to be determined experimentally but is expected to be different from that of the active pharmaceutical ingredient (API).

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

- Accurately measure 900 mL of HPLC-grade methanol and 100 mL of HPLC-grade water.
- Add 0.5 mL of triethylamine to the water.
- Mix the methanol and triethylamine-containing water.
- Degas the solution by ultrasonication for 15 minutes.

Standard Solution Preparation:

- Stock Standard Solution of Clemastine Fumarate (1.0 mg/mL): Accurately weigh 10.0 mg of Clemastine Fumarate reference standard and dissolve it in 10.0 mL of methanol.[\[1\]](#)
- Working Standard Solution of Clemastine Fumarate (100.0 µg/mL): Dilute 1.0 mL of the stock standard solution to 10.0 mL with methanol.[\[1\]](#)
- Spiked Standard Solution (for Impurity C identification): Prepare a solution containing a known concentration of Clemastine Fumarate (e.g., 20.0 µg/mL) and spike it with a known concentration of Clemastine Fumarate Impurity C reference standard.

Sample Preparation (from Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specified amount of Clemastine Fumarate and transfer it to a suitable volumetric flask.
- Add a sufficient amount of methanol and sonicate for 15 minutes to dissolve the drug.
- Dilute to volume with methanol and mix well.

- Filter the solution through a 0.45 µm nylon filter.
- Dilute the filtrate with the mobile phase to a suitable concentration for analysis.[\[1\]](#)

Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the blank (mobile phase), followed by the spiked standard solution, the working standard solution, and the sample solutions.
- Record the chromatograms and integrate the peak areas.
- Identify the peak corresponding to Impurity C in the sample chromatogram by comparing its retention time with that of the Impurity C peak in the spiked standard solution chromatogram.
- Calculate the amount of Impurity C in the sample using the external standard method.

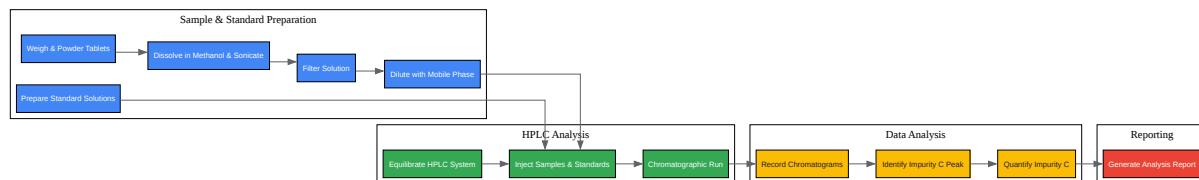
Data Presentation

The following table summarizes the expected performance characteristics of the analytical method.

Parameter	Result
Linearity Range (Clemastine)	15-50 µg/mL [1]
Correlation Coefficient (R ²)	> 0.999 [1]
Accuracy (% Recovery)	98.46% to 99.99% [1]
Limit of Detection (LOD)	To be determined for Impurity C
Limit of Quantification (LOQ)	To be determined for Impurity C

Visualizations

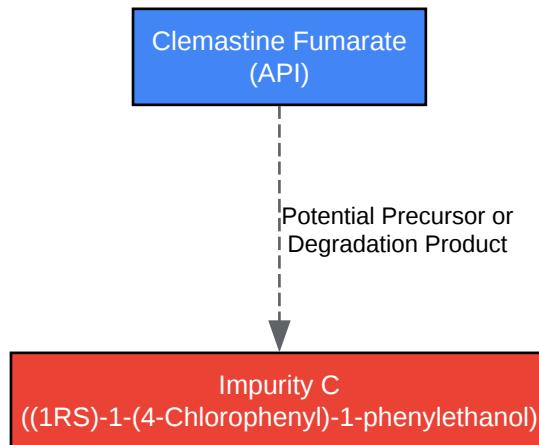
Analytical Workflow



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Caption: Workflow for the HPLC analysis of Clemastine Fumarate Impurity C.

Chemical Relationship



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Caption: Relationship between Clemastine Fumarate and Impurity C.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of Clemastine Fumarate Impurity C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192741#clemastine-fumarate-impurity-c-analysis>

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